molecular formula C11H17N2NaO2S B14466788 Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate CAS No. 66941-09-1

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate

Katalognummer: B14466788
CAS-Nummer: 66941-09-1
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: VXDYIEYWFOZEMK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and various alkyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo alkylation, oxidation, and substitution reactions to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate: Lacks the sodium ion but has a similar core structure.

    1,5-dimethyl-6-oxo-5-pentan-2-yl-2-thiopyrimidin-4-olate: Contains a thiopyrimidine ring instead of a sulfanylidenepyrimidine ring.

Uniqueness

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity. This compound’s specific combination of functional groups and structural features distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

66941-09-1

Molekularformel

C11H17N2NaO2S

Molekulargewicht

264.32 g/mol

IUPAC-Name

sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate

InChI

InChI=1S/C11H18N2O2S.Na/c1-5-6-7(2)11(3)8(14)12-10(16)13(4)9(11)15;/h7H,5-6H2,1-4H3,(H,12,14,16);/q;+1/p-1

InChI-Schlüssel

VXDYIEYWFOZEMK-UHFFFAOYSA-M

Kanonische SMILES

CCCC(C)C1(C(=NC(=S)N(C1=O)C)[O-])C.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.